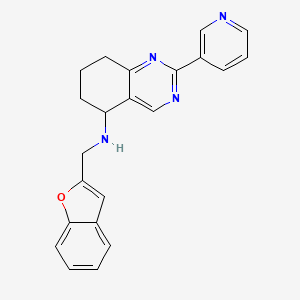
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound has been found to have potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. In
作用機序
The mechanism of action of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves the activation of the cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide binds to these receptors, it triggers a series of biochemical reactions that lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders. Additionally, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs used for pain management.
実験室実験の利点と制限
One of the advantages of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide in lab experiments is its specificity for the cannabinoid receptors in the body. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide. One area of research is the potential use of this compound in the treatment of anxiety disorders. Another area of research is the development of new analogs of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide that have improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other disorders, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. Its mechanism of action involves the activation of the cannabinoid receptors in the body, leading to the reduction of pain and inflammation. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research in this area.
合成法
The synthesis of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves a series of chemical reactions that start with the reaction of morpholine with allyl bromide to form N-allyl morpholine. The intermediate product is then reacted with 2-phenylethylamine to form N-allyl-2-(2-phenylethyl)morpholine. The final step involves the reaction of N-allyl-2-(2-phenylethyl)morpholine with chloroformic acid to form N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide.
科学的研究の応用
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. Studies have shown that this compound can reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
特性
IUPAC Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-10-17-16(19)18-11-12-20-15(13-18)9-8-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPWOGFWMPOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)
![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)

![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)